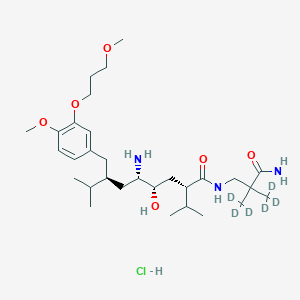

Aliskiren D6 Hydrochloride

Overview

Description

Aliskiren D6 Hydrochloride is a deuterium labeled Aliskiren . It is a direct renin inhibitor and is used for research purposes . It is also an orally active, synthetic nonpeptide renin inhibitor .

Synthesis Analysis

The synthesis of Aliskiren involves developing an efficient pathway for the synthesis of (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide (2a), which has been used as the advanced intermediate toward Aliskiren .

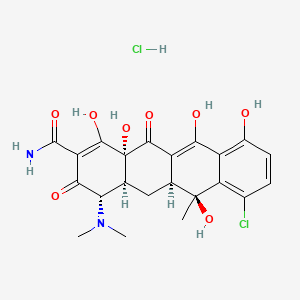

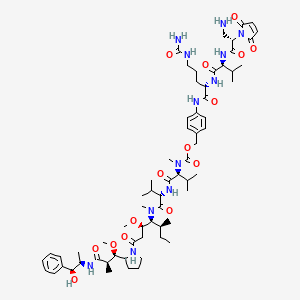

Molecular Structure Analysis

The molecular formula of Aliskiren D6 Hydrochloride is C30H48D6ClN3O6 . The molecular weight is 594.26 .

Scientific Research Applications

Hypertension Research

Aliskiren D6 Hydrochloride: is primarily used in the study of hypertension due to its role as a renin inhibitor. It’s an active component in exploring the efficacy of renin-angiotensin-aldosterone system (RAAS) blockade . Researchers use it to understand the pharmacodynamics and pharmacokinetics of Aliskiren in the body, which helps in developing new antihypertensive drugs.

Cardiovascular Disease Modeling

This compound is utilized in modeling cardiovascular diseases in clinical research. By inhibiting renin, it aids in creating scenarios where the impact of reduced angiotensin II levels can be studied, which is crucial for understanding heart failure and myocardial infarction .

Diabetes Mellitus Type 2 Studies

Aliskiren D6 Hydrochloride is used in diabetes research, particularly Type 2, to investigate its effects on kidney function and blood pressure regulation. It’s instrumental in studying the drug’s potential in reducing diabetic complications related to the RAAS .

Chronic Kidney Disease (CKD) Investigation

In CKD research, Aliskiren D6 Hydrochloride helps in examining the progression of kidney disease and evaluating the therapeutic potential of renin inhibition in slowing down CKD progression .

Reference Standard for Bioanalysis

As a stable isotope-labeled reference standard, Aliskiren D6 Hydrochloride is crucial for bioanalytical methods. It’s used to ensure the accuracy and reliability of data in pharmacokinetic studies .

Drug Interaction Studies

This compound is also important in drug interaction studies. It allows researchers to observe the interactions between Aliskiren and other pharmaceuticals, especially those that are metabolized by the same pathways or affect the RAAS .

Renin Receptor Biology

Aliskiren D6 Hydrochloride plays a role in exploring the biology of prorenin and renin receptors. Understanding these interactions opens up possibilities for novel therapeutic targets in treating hypertension and related disorders .

Development of Antihypertensive Combinations

Lastly, it’s used in the development of combination therapies. Researchers study how Aliskiren can be combined with other antihypertensive agents to enhance treatment efficacy and patient outcomes .

Mechanism of Action

Target of Action

Aliskiren D6 Hydrochloride, also known as Aliskiren-d6 Hydrochloride, is a direct renin inhibitor . Renin is an enzyme secreted by the kidneys when blood volume and renal perfusion decrease . It plays a crucial role in the regulation of blood pressure .

Pharmacokinetics

Aliskiren D6 Hydrochloride is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1 to 3 hours . The absolute bioavailability of Aliskiren is 2.6% . Once absorbed, Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 .

Safety and Hazards

properties

IUPAC Name |

(2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1/i5D3,6D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJUIBZAXCXFMZ-CYLGTDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNC(=O)[C@@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(C)C)(C(=O)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aliskiren D6 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)